

## CAS number and molecular weight of Olivetol-d9

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Compound of Interest		
Compound Name:	Olivetol-d9	
Cat. No.:	B132284	Get Quote

## An In-depth Technical Guide to Olivetol-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Olivetol-d9**, a deuterated form of olivetol, which serves as a crucial precursor and internal standard in the synthesis and analysis of cannabinoids. This document outlines its chemical properties, a representative synthetic protocol for its use, and its role in the broader context of cannabinoid research.

## **Core Chemical and Physical Data**

**Olivetol-d9** is a stable isotope-labeled analog of olivetol. The deuterium labeling makes it an invaluable tool in mass spectrometry-based analytical methods for the accurate quantification of cannabinoids and for metabolic studies. The key quantitative data for **Olivetol-d9** are summarized in the table below.



Property	Value	Citations
CAS Number	137125-92-9	[1][2][3]
Molecular Formula	C11H7D9O2	[2][4]
Molecular Weight	189.3 g/mol	
Monoisotopic Mass	189.171520462 Da	_
Appearance	Off-white to Pale Yellow Solid	_
Solubility	Soluble in Chloroform, Methanol	
Storage Temperature	-20°C	_

## Role in Cannabinoid Synthesis and Research

**Olivetol-d9** is primarily utilized as a precursor in the synthesis of deuterated cannabinoids, such as  $\Delta^9$ -tetrahydrocannabinol ( $\Delta^9$ -THC). These labeled cannabinoids are essential as internal standards in quantitative analytical methods, like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), to correct for matrix effects and variations during sample preparation and analysis. The use of stable isotope-labeled internal standards significantly improves the accuracy and precision of cannabinoid quantification in biological matrices.

The general synthetic approach involves the condensation of **Olivetol-d9** with a suitable terpene derivative, often in the presence of a Lewis acid catalyst. This reaction mimics the final steps of cannabinoid biosynthesis.

# Experimental Protocols: Synthesis of Labeled $\Delta^9$ -THC

While specific, detailed protocols for the synthesis of deuterated THC using **Olivetol-d9** are often proprietary, a representative experimental procedure can be outlined based on analogous syntheses of labeled cannabinoids. The following protocol describes a general method for the condensation of **Olivetol-d9** with a terpene to yield a labeled cannabinoid.



Objective: To synthesize deuterated  $\Delta^9$ -tetrahydrocannabinol ( $\Delta^9$ -THC-d9) from **Olivetol-d9**.

#### Materials:

#### Olivetol-d9

- (+)-p-mentha-2,8-dien-1-ol or a similar chiral monoterpenoid alcohol
- A Lewis acid catalyst (e.g., boron trifluoride etherate (BF<sub>3</sub>·Et<sub>2</sub>O) or p-toluenesulfonic acid)
- Anhydrous solvent (e.g., dichloromethane or toluene)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Chromatography supplies (e.g., silica gel, solvents for elution)

#### Procedure:

- Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Olivetol-d9 in the anhydrous solvent.
- Addition of Reagents: To the stirred solution, add the chiral monoterpenoid alcohol.
- Catalysis: Cool the reaction mixture in an ice bath and slowly add the Lewis acid catalyst.
- Reaction Monitoring: Allow the reaction to proceed at a controlled temperature (this can range from 0°C to room temperature depending on the catalyst and solvent) and monitor the progress using an appropriate technique such as thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
- Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate.



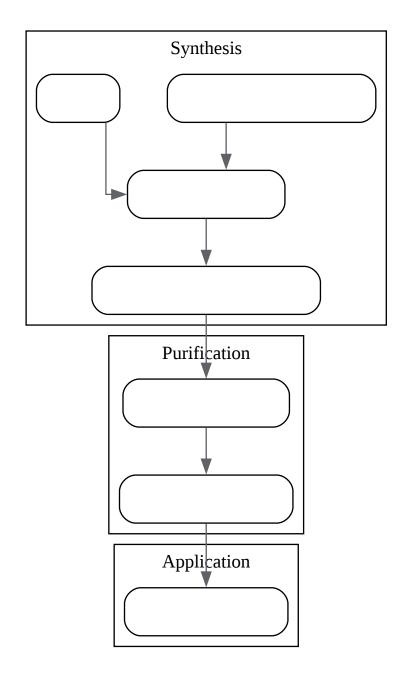
- Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purification: Purify the crude product using column chromatography on silica gel to isolate the desired labeled  $\Delta^9$ -THC isomer.

## **Diagrams and Workflows**

Diagram 1: General Synthetic Workflow for Labeled Cannabinoids

The following diagram illustrates the general workflow for the synthesis of a deuterated cannabinoid using **Olivetol-d9** as a precursor.





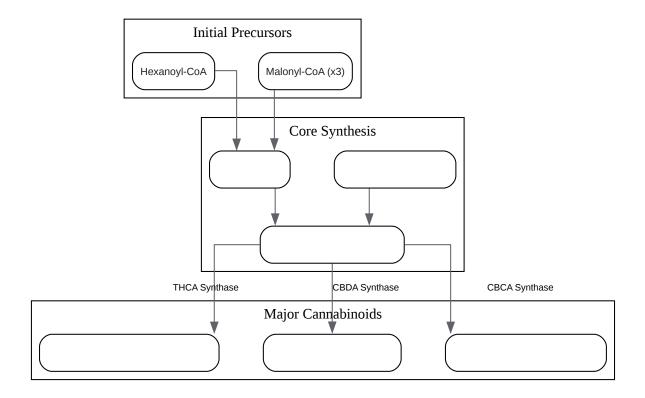
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Synthetic Workflow for Labeled Cannabinoids

Diagram 2: Simplified Biosynthetic Pathway of Cannabinoids

This diagram shows the natural biosynthetic pathway of major cannabinoids, highlighting the central role of olivetolic acid, the non-deuterated precursor of olivetol. Olivetol can be formed from olivetolic acid via decarboxylation.





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#### Simplified Cannabinoid Biosynthesis

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